2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride
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Overview
Description
2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride is a complex organic compound that features a unique combination of an indole ring, an oxadiazole ring, and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The indole and oxadiazole rings are then coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The indole ring may interact with serotonin receptors, while the oxadiazole ring could modulate enzyme activity. The ethanamine side chain may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with a similar indole structure but different functional groups.
2-(2,5-Dimethoxyphenyl)-N-methylethanamine: Another compound with a methoxy group and an ethanamine side chain but lacking the oxadiazole ring.
Uniqueness
2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine hydrochloride is unique due to the presence of both the indole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2.ClH/c1-15-6-5-13-17-14(20-18-13)12-7-9-3-4-10(19-2)8-11(9)16-12;/h3-4,7-8,15-16H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAASHSGJFNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC3=C(N2)C=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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